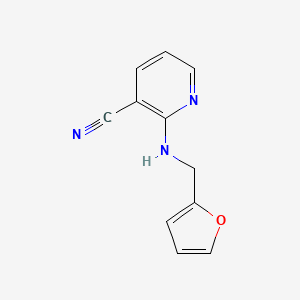

2-((Furan-2-ylmethyl)amino)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-7-9-3-1-5-13-11(9)14-8-10-4-2-6-15-10/h1-6H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZBGSYFNVDYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589407 | |

| Record name | 2-{[(Furan-2-yl)methyl]amino}pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945347-58-0 | |

| Record name | 2-{[(Furan-2-yl)methyl]amino}pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile: Synthesis, Properties, and Medicinal Chemistry Potential

Foreword: Unveiling a Scaffold of Opportunity

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-((Furan-2-ylmethyl)amino)nicotinonitrile represents a compelling fusion of two such entities: the biologically versatile nicotinonitrile core and the furan ring, a motif prevalent in numerous natural products and pharmaceuticals.[1][2][3] This guide serves as a technical deep-dive for researchers and drug development professionals, elucidating the fundamental properties of this compound. We will move beyond a simple recitation of data to explore the causality behind its synthesis, the logic of its structural features, and its latent potential as a valuable building block for novel therapeutic agents.

Section 1: Synthesis and Mechanistic Considerations

The construction of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the C2 position on the pyridine ring, which is significantly enhanced by the electron-withdrawing nature of both the ring nitrogen and the adjacent nitrile group.

The Causality of Reagent Selection

The logical precursors for this synthesis are 2-chloronicotinonitrile and furfurylamine (furan-2-ylmethanamine).

-

2-Chloronicotinonitrile : The chlorine atom at the C2 position serves as an excellent leaving group. Its departure is facilitated by the stabilization of the negative charge in the transition state (a Meisenheimer-like complex) by the pyridine nitrogen and the cyano group.

-

Furfurylamine : This primary amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom initiates the attack on the electron-deficient C2 carbon of the nicotinonitrile ring.

The reaction is typically mediated by a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to quench the hydrochloric acid generated in situ, driving the equilibrium towards product formation.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow from reactants to the final purified product.

Caption: General workflow for the synthesis of the title compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with checkpoints (TLC monitoring) to ensure reaction completion before proceeding to purification.

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinonitrile (1.0 eq).

-

Reagent Addition : Add an appropriate solvent such as absolute ethanol or acetonitrile to dissolve the starting material. To this solution, add furfurylamine (1.1 eq) followed by a suitable base like triethylamine (1.5 eq).

-

Reaction Conditions : Heat the mixture to reflux (approximately 80-85°C) under a nitrogen atmosphere.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 2-chloronicotinonitrile spot indicates reaction completion, typically within 12-24 hours.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction : Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Section 2: Core Physicochemical and Spectroscopic Profile

The identity and purity of the synthesized compound must be rigorously confirmed. The following table summarizes its key identifiers and expected properties.

| Property | Value / Description | Source |

| CAS Number | 945347-58-0 | [4][5] |

| Molecular Formula | C₁₁H₉N₃O | Calculated |

| Molecular Weight | 199.21 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., white to pale yellow powder) | [6] |

| Hydrogen Bond Donors | 1 (the secondary amine N-H) | Calculated |

| Hydrogen Bond Acceptors | 4 (furan oxygen, 2 pyridine N, nitrile N) | Calculated |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, Methanol, and Chloroform. | Inferred |

Spectroscopic Signature

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Pyridine Ring : Three aromatic protons (doublet, triplet, doublet) between δ 7.0-8.5 ppm.

-

Furan Ring : Three aromatic protons, typically seen as multiplets or distinct doublets/triplets between δ 6.0-7.5 ppm.

-

Methylene Bridge (-CH₂-) : A characteristic singlet or doublet (if coupled to NH) around δ 4.5-5.0 ppm.

-

Amine Proton (-NH-) : A broad singlet, typically around δ 5.5-6.5 ppm, which is exchangeable with D₂O.

-

-

FT-IR : The infrared spectrum provides confirmation of key functional groups.

-

N-H Stretch : A sharp to medium peak around 3300-3400 cm⁻¹.

-

C-H Stretches : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below.

-

C≡N Stretch : A strong, sharp absorption characteristic of a nitrile group, typically appearing around 2220-2230 cm⁻¹.[6]

-

C=C / C=N Stretches : Multiple peaks in the 1500-1650 cm⁻¹ region corresponding to the aromatic rings.[6]

-

C-O-C Stretch : A strong stretch for the furan ether linkage, usually found in the 1000-1100 cm⁻¹ region.[7]

-

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a molecular ion peak [M+H]⁺ at approximately m/z 200.0818.

Section 3: Reactivity, Stability, and Biological Rationale

The molecule's structure informs its chemical reactivity and provides a strong rationale for its potential as a pharmacologically active agent.

Key Structural Features and Biological Significance

The potential for bioactivity is not arbitrary; it is rooted in the established roles of its constituent parts in medicinal chemistry.

Caption: Key pharmacophoric features of the title compound.

-

Nicotinonitrile Scaffold : This is a well-established "privileged scaffold". Derivatives of 2-aminonicotinonitrile are frequently investigated for a range of therapeutic applications, including as kinase inhibitors and anticancer agents.[2][3] The arrangement of the amino group and the nitrile provides a specific vector for hydrogen bonding and electrostatic interactions within a target protein's active site.

-

Furan Moiety : The furan ring is a bioisostere of the phenyl ring but with distinct electronic properties and a smaller size. The oxygen atom can act as a crucial hydrogen bond acceptor.[8] The incorporation of a furan group in place of a phenyl ring has been shown in related structures to be beneficial for high-affinity binding at certain targets, such as the A₂A adenosine receptor.[9] Furan derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][10][11]

-

Flexible Linker : The methylene (-CH₂-) bridge provides rotational flexibility, allowing the furan and nicotinonitrile moieties to adopt an optimal conformation for binding to a biological target.

Chemical Reactivity and Derivatization Potential

The molecule is a versatile platform for further chemical modification:

-

The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, or it can be reduced to a primary amine, opening pathways to new families of compounds.

-

The secondary amino group is nucleophilic and can be readily acylated or alkylated to explore structure-activity relationships.

-

The aromatic rings (both pyridine and furan) can potentially undergo electrophilic substitution, although reaction conditions would need to be carefully controlled to manage selectivity.

Section 4: Concluding Remarks and Future Outlook

This compound is more than a simple chemical entity; it is a rationally designed molecule that stands at the intersection of proven pharmacophores. Its synthesis is straightforward, relying on robust and well-understood chemical principles. Its structure contains all the necessary features—hydrogen bond donors and acceptors, aromatic systems, and conformational flexibility—that are the hallmarks of successful drug candidates.

This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound. The logical next steps involve its inclusion in screening libraries against various biological targets, particularly protein kinases, adenosine receptors, and cancer cell lines, where its constituent scaffolds have already demonstrated significant promise. Its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems further underscores its value to the scientific community.

References

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Available at: [Link]

-

This compound. 2a biotech. Available at: [Link]

-

Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... (n.d.). ResearchGate. Available at: [Link]

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (n.d.). PubMed Central. Available at: [Link]

- Process for producing 2-amino-nicotinonitrile intermediates. (n.d.). Google Patents.

-

2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. (n.d.). ACS Publications. Available at: [Link]

-

Furans database - synthesis, physical properties. (n.d.). Mol-Instincts. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti. Available at: [Link]

-

2-Amino-4-(2-furyl)-6-phenylnicotinonitrile. (n.d.). PubChem. Available at: [Link]

-

Pharmacological activity of furan derivatives. (2024). AIMS Press. Available at: [Link]

-

Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci. Available at: [Link]

-

Biologically active nicotinonitrile and furopyridine-containing drugs. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. Available at: [Link]

-

The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of 2 Aminofurans and 2 Aminothiophenes. (n.d.). Scribd. Available at: [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Furoin. (n.d.). PubChem. Available at: [Link]

-

Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. (n.d.). Asian Journal of Chemistry. Available at: [Link]

-

Atom-Economical and Metal-Free Synthesis of Multisubstituted Furans from Intramolecular Aziridine Ring Opening. (n.d.). NIH. Available at: [Link]

-

Furan, 2-methyl-. (n.d.). NIST WebBook. Available at: [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

2-((Furan-2-ylmethyl)thio)pyridine. (n.d.). PubChem. Available at: [Link]

-

Furan, 2-(2-furanylmethyl)-5-methyl-. (n.d.). NIST WebBook. Available at: [Link]

-

Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. (2021). MDPI. Available at: [Link]

-

A possible reaction path of the formation of furfurylamine under... (n.d.). ResearchGate. Available at: [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Available at: [Link]

-

Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022). Sanderman Publishing House. Available at: [Link]

-

furan-2-ylmethanol. (n.d.). PubChem. Available at: [Link]

-

Selective Synthesis of Furfurylamine by Reductive Amination of Furfural over Raney Cobalt. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. 2abiotech.net [2abiotech.net]

- 5. 2-(FURAN-2-YLMETHYLAMINO)NICOTINONITRILE | 945347-58-0 [m.chemicalbook.com]

- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

"2-((Furan-2-ylmethyl)amino)nicotinonitrile" CAS number 945347-58-0

An In-depth Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile (CAS Number: 945347-58-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available information on its chemical properties, synthesis, and potential therapeutic applications, with a particular focus on its role as a scaffold in the design of kinase inhibitors. Detailed protocols, safety information, and expert insights are provided to support researchers in their exploration of this molecule.

Introduction

This compound is a molecule that integrates two key pharmacophores: the furan ring and the aminonicotinonitrile moiety. The furan ring is a five-membered aromatic heterocycle containing oxygen, known for its versatile biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The nicotinonitrile scaffold, a substituted pyridine ring, is also a prominent feature in many biologically active compounds, notably as A2A adenosine receptor antagonists and kinase inhibitors.[3][4] The combination of these two moieties in this compound presents a unique chemical entity with significant potential for drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 945347-58-0 | [5] |

| Molecular Formula | C₁₁H₉N₃O | [5] |

| Molecular Weight | 199.21 g/mol | [6] |

| Predicted Boiling Point | 367.8 ± 37.0 °C | [6] |

| Predicted Density | 1.24 ± 0.1 g/cm³ | [6] |

| Predicted pKa | 2.78 ± 0.10 | [6] |

Note: The boiling point, density, and pKa are predicted values and should be confirmed by experimental data.

Synthesis of this compound

The most probable synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This approach is suggested by the identification of its upstream raw materials as 2-chloro-3-cyanopyridine and furfurylamine.[6]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard procedures for nucleophilic aromatic substitution reactions involving similar substrates. Optimization of reaction conditions may be necessary to achieve optimal yield and purity.

Materials:

-

2-chloro-3-cyanopyridine

-

Furfurylamine (Furfurylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

-

Reaction vessel with a reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 2-chloro-3-cyanopyridine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Reagents: Add furfurylamine (1.1 equivalents) and the base (1.5-2.0 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C under an inert atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Pyridine Ring): Signals corresponding to the three protons on the nicotinonitrile ring.

-

Aromatic Protons (Furan Ring): Signals for the three protons on the furan ring.

-

Methylene Protons: A signal for the two protons of the CH₂ group linking the furan and amino moieties.

-

Amine Proton: A broad signal for the NH proton.

¹³C NMR Spectroscopy (Predicted)

-

Pyridine Ring Carbons: Five distinct signals for the carbons of the nicotinonitrile ring, including the carbon of the nitrile group (C≡N).

-

Furan Ring Carbons: Four signals for the carbons of the furan ring.

-

Methylene Carbon: A signal for the CH₂ carbon.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹.

-

C≡N Stretch: A sharp absorption band around 2220-2260 cm⁻¹.

-

C=C and C=N Stretching (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O-C Stretch (Furan Ring): An absorption band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (199.21). Fragmentation patterns would likely involve the loss of the furan-ylmethyl group or cleavage of the nicotinonitrile ring.

Potential Biological Activity and Applications

The structural motifs within this compound suggest several potential areas of biological activity, making it a compound of interest for drug discovery.

Caption: Potential therapeutic applications of this compound.

Kinase Inhibition

Numerous furan- and furopyrimidine-based derivatives have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The aminopyrimidine scaffold, which is structurally related to the aminopyridine core of the target molecule, is a well-established hinge-binding motif in many kinase inhibitors.[7][8] Therefore, this compound represents a promising starting point for the design of novel kinase inhibitors.

Experimental Workflow for Kinase Inhibition Assay:

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Kinase Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Inhibition Assay: Add varying concentrations of the test compound to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (solvent only).

-

Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or by using a luminescence-based assay that measures ATP consumption.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

A2A Adenosine Receptor Antagonism

Derivatives of 2-aminonicotinonitrile have been identified as potent A2A adenosine receptor antagonists.[3] These receptors are involved in various physiological processes, and their modulation has therapeutic potential in conditions such as Parkinson's disease and inflammation.

Anticancer and Antimicrobial Activity

The furan nucleus is a common feature in compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] Therefore, it is plausible that this compound may exhibit similar properties.

Safety and Handling

Based on available Safety Data Sheets (SDS) for related compounds, this compound should be handled with care in a well-ventilated laboratory environment. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a promising heterocyclic compound with significant potential for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward nucleophilic aromatic substitution reaction. The presence of the furan and aminonicotinonitrile pharmacophores suggests a range of potential biological activities, with kinase inhibition being a particularly compelling area for future investigation. This technical guide provides a solid foundation for researchers to further explore the synthesis, characterization, and therapeutic applications of this intriguing molecule.

References

- Ibrahim, M. M., Al-Refai, M., Azmi, M. N., Alhawarri, M. B., Abu Bakar, M. H., Geyer, A., Osman, H., & Al-Refai, M. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.

- Beukers, M. W., van der Klein, P. A. M., IJzerman, A. P., & von Frijtag Drabbe Künzel, J. K. (2008). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(14), 4449–4455.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). Retrieved January 12, 2026, from [Link]

- American Chemical Society. (2008). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.

-

University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]

- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Al-Qalam Journal of Medical and Applied Sciences, 6(1), 1-8.

- Abou-Elkhair, R. A. A., El-Shorbagi, A.-N. A., & Mostafa, A. H. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 76, 57-68.

- National Center for Biotechnology Information. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central.

-

2a biotech. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

- Foreman, M. I., & Foster, R. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Canadian Journal of Chemistry, 43(12), 3329-3337.

- Waya, S., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

- Al-Ostoot, F. H., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1869.

- National Center for Biotechnology Information. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)

- ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

-

Scribd. (n.d.). Synthesis of 2 Aminofurans and 2 Aminothiophenes. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved January 12, 2026, from [Link]

- National Center for Biotechnology Information. (2005). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed.

- ResearchGate. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and.

- BenchChem. (2025).

Sources

- 1. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. 2abiotech.net [2abiotech.net]

- 6. 2-(FURAN-2-YLMETHYLAMINO)NICOTINONITRILE | 945347-58-0 [m.chemicalbook.com]

- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile: Synthesis, Structural Elucidation, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-((Furan-2-ylmethyl)amino)nicotinonitrile, a heterocyclic compound incorporating both a furan and a nicotinonitrile scaffold. These moieties are of significant interest in medicinal chemistry, suggesting the title compound's potential as a valuable building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, structural characterization, and prospective applications.

Introduction: The Scientific Rationale

The strategic combination of a furan ring and a 2-aminonicotinonitrile core in a single molecule presents a compelling case for investigation. The furan nucleus is a prevalent pharmacophore found in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for various marketed drugs and clinical candidates with activities such as kinase inhibition, antiviral, and antihypertensive effects.[3][4]

The title compound, this compound (CAS No. 945347-58-0), merges these two key pharmacophores. The furan-2-ylmethyl group acts as a substituent on the amino linker at the C2 position of the pyridine ring, which is further functionalized with a cyano group at the C3 position. This specific arrangement suggests potential for targeted interactions with various biological macromolecules. This guide will delineate a robust synthetic protocol, predict its detailed spectral characteristics based on extensive literature analysis of analogous structures, and discuss its potential as a lead compound in therapeutic research.

Synthesis and Mechanism

The most logical and widely employed method for the synthesis of 2-aminonicotinonitrile derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by an amine.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via the reaction of 2-chloronicotinonitrile with furan-2-ylmethanamine (furfurylamine).

Caption: Proposed synthesis of the target compound via SNAr reaction.

Causality Behind Experimental Choices

-

Nucleophile and Electrophile: Furfurylamine serves as the nucleophile, with its primary amine lone pair attacking the electron-deficient C2 position of the 2-chloronicotinonitrile ring. The electron-withdrawing cyano (-CN) group at the C3 position and the ring nitrogen atom activate the C2 position for nucleophilic attack, making the chlorine atom a good leaving group.

-

Base: A non-nucleophilic base, such as triethylamine (Et3N) or potassium carbonate (K2CO3), is essential. Its role is to quench the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent and Temperature: A polar aprotic solvent like dimethylformamide (DMF) or an alcohol like ethanol is typically used to solubilize the reactants. Heating is generally required to overcome the activation energy of the reaction, as is common for SNAr reactions on heteroaromatic rings.

Step-by-Step Experimental Protocol (Predictive)

This protocol is a self-validating system based on established procedures for analogous reactions.[4]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq).

-

Solvent and Base Addition: Add anhydrous ethanol (or DMF) to dissolve the starting material. Add triethylamine (1.5 eq) to the solution.

-

Nucleophile Addition: Add furfurylamine (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to complete within 6-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Structural Elucidation and Spectroscopic Analysis (Predictive)

The structure of the synthesized compound would be unequivocally confirmed through a combination of spectroscopic methods. The following data are predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.[5][6]

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C11H9N3O | |

| Molecular Weight | 199.21 g/mol | |

| CAS Number | 945347-58-0 | [7] |

| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |

| Boiling Point | ~367.8 °C (Predicted) | Chemical database prediction |

| Density | ~1.24 g/cm³ (Predicted) | Chemical database prediction |

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

| Wavenumber (cm-1) | Intensity | Assignment | Functional Group |

| ~3350 | Medium, Sharp | N-H stretch | Secondary Amine |

| ~3115 | Weak | =C-H stretch | Aromatic (Pyridine & Furan) |

| ~2220 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1600, ~1570 | Medium-Strong | C=C & C=N stretch | Aromatic Rings |

| ~1250 | Medium | C-N stretch | Aryl-Amine |

| ~1010 | Strong | C-O-C stretch | Furan Ring |

The presence of a sharp, strong peak around 2220 cm-1 is a definitive indicator of the nitrile group.[5] The N-H stretch of the secondary amine is expected in the 3300-3400 cm-1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted, 400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | dd | 1H | H6 (Pyridine) |

| ~7.50 | dd | 1H | H4 (Pyridine) |

| ~7.38 | dd | 1H | H5' (Furan) |

| ~6.65 | dd | 1H | H5 (Pyridine) |

| ~6.32 | dd | 1H | H4' (Furan) |

| ~6.25 | d | 1H | H3' (Furan) |

| ~5.50 | br s | 1H | NH |

| ~4.70 | d | 2H | CH 2 |

-

Justification: The pyridine protons (H4, H5, H6) will appear in the aromatic region, with H6 being the most deshielded due to its proximity to the ring nitrogen. The furan protons will appear at characteristic shifts. The methylene protons (CH2) will likely appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself is expected to be a broad singlet.

13C NMR (Predicted, 100 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C2 (Pyridine) |

| ~151.5 | C5' (Furan) |

| ~149.0 | C6 (Pyridine) |

| ~142.5 | C4' (Furan) |

| ~138.0 | C4 (Pyridine) |

| ~117.5 | C ≡N |

| ~110.8 | C3' (Furan) |

| ~108.0 | C5 (Pyridine) |

| ~107.5 | C2' (Furan) |

| ~92.0 | C3 (Pyridine) |

| ~40.0 | C H2 |

-

Justification: The chemical shifts are estimated based on known values for pyridine, furan, and aminopyridine derivatives.[8] The carbon attached to the nitrogen (C2) and the nitrile carbon (C≡N) will have characteristic chemical shifts.

Mass Spectrometry (MS)

-

Predicted Molecular Ion (M+): m/z = 199.0746 (for C11H9N3O). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Key Fragmentation Pattern: A prominent fragmentation would be the loss of the furan ring or the cleavage of the C-N bond, leading to fragments corresponding to the nicotinonitrile core and the furfuryl cation (m/z = 81).

Potential Biological Activity and Therapeutic Applications

While no specific biological data for this compound has been published, the known activities of its constituent scaffolds provide a strong rationale for its investigation in several therapeutic areas.

Caption: Rationale for predicted biological activities of the target compound.

-

Kinase Inhibition: Many 2-aminopyridine and related heterocyclic structures are potent kinase inhibitors.[9][10] The nicotinonitrile moiety can act as a hinge-binding motif in the ATP-binding pocket of various kinases. Furan-containing scaffolds have also been explored as VEGFR-2 inhibitors.[11] Therefore, this compound warrants screening against a panel of cancer-related kinases like FGFR, VEGFR, and others.

-

Anticancer Activity: Numerous furan and nicotinonitrile derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[12][13] The mechanism often involves apoptosis induction and cell cycle arrest. The title compound should be evaluated in cytotoxicity assays against a panel of human cancer cell lines.

-

A2A Adenosine Receptor Antagonism: Structurally related 2-amino-nicotinonitriles bearing furan groups have been identified as potent and selective A2A adenosine receptor antagonists, which have potential applications in neurodegenerative diseases and immuno-oncology.[14]

-

Antiviral Properties: The 2-oxonicotinonitrile scaffold, a close relative, has shown promise in developing agents against viruses like SARS-CoV and influenza.[15][16]

Conclusion and Future Directions

This compound is a synthetically accessible molecule that represents a promising starting point for medicinal chemistry campaigns. This guide has provided a comprehensive, albeit predictive, framework for its synthesis and detailed structural characterization. The convergence of two biologically relevant pharmacophores suggests a high probability of discovering novel biological activity.

Future work should focus on the practical execution of the proposed synthesis and the empirical validation of the predicted spectroscopic data. Subsequently, a broad biological screening against kinase panels, cancer cell lines, and relevant CNS receptors is highly recommended to unlock the therapeutic potential of this intriguing heterocyclic compound.

References

-

Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2025). ResearchGate. [Link]

-

2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. (n.d.). ACS Publications. [Link]

-

nicotinonitrile. (n.d.). Organic Syntheses. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

-

Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2018). ResearchGate. [Link]

-

Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. [Link]

-

2-Amino-4-(2-furyl)-6-phenylnicotinonitrile. (n.d.). PubChem. [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar. [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Alq J Med App Sci. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC. [Link]

-

Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2014). PubMed. [Link]

-

Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2014). PMC. [Link]

- Process for producing 2-amino-nicotinonitrile intermediates. (n.d.).

-

Pharmacological activity of furan derivatives. (n.d.). WJPR. [Link]

-

Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2016). Longdom Publishing. [Link]

-

Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. (n.d.). Scribd. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2017). PubMed. [Link]

-

Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. (2011). PubMed. [Link]

-

Furan, 2-methyl-. (n.d.). NIST WebBook. [Link]

-

Furan, 2-methyl-. (n.d.). NIST WebBook. [Link]

-

Synthesis and spectral analysis of 2-alkyl/aryl amino derivatives of pyrimidine-5-carbonitrile. (2024). OAJI. [Link]

-

Synthesis of 2 Aminofurans and 2 Aminothiophenes. (n.d.). Scribd. [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (n.d.). PMC. [Link]

-

[CHEMICAL AND CHEMOTHERAPEUTICAL STUDIES ON THE FURAN DERIVATIVES. XXXIII. STUDIES ON WATER-SOLUBLE DERIVATIVES OF 2-(2-(5-NITRO-2-FURYL) VINYL)QUINOLINE]. (1963). PubMed. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). N.A. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (n.d.). MDPI. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. [Link]

Sources

- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-4-(2-furyl)-6-phenylnicotinonitrile | C16H11N3O | CID 743242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(FURAN-2-YLMETHYLAMINO)NICOTINONITRILE | 945347-58-0 [m.chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

"2-((Furan-2-ylmethyl)amino)nicotinonitrile" molecular weight

An In-depth Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the chemical compound this compound. This guide provides a detailed overview of its molecular characteristics, synthesis, and potential applications, grounded in established scientific principles and supported by relevant literature.

Compound Identification and Core Properties

This compound is a heterocyclic organic compound incorporating a furan ring, a pyridine ring, and a nitrile group. Its unique structural arrangement suggests potential for diverse chemical reactivity and biological activity.

Molecular Structure and Weight

The fundamental identity of a chemical compound is established by its molecular formula and weight. For this compound, these are:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃O | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| CAS Number | 945347-58-0 | [1] |

The precise molecular weight is a critical parameter for a multitude of experimental procedures, including quantitative analysis, reaction stoichiometry, and the interpretation of mass spectrometry data.

Physicochemical Characteristics

A summary of the predicted and available physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Boiling Point | 367.8±37.0 °C (Predicted)[1] |

| Density | 1.24±0.1 g/cm³ (Predicted)[1] |

| Storage Conditions | 2-8°C[1] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A General Approach

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinonitrile in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add an equimolar amount of furfurylamine to the solution. To facilitate the reaction and neutralize the HCl byproduct, a non-nucleophilic base like triethylamine or potassium carbonate should be added.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.

Structural Characterization and Analytical Methods

The definitive identification and purity assessment of the synthesized compound require a suite of analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR would show characteristic signals for the aromatic protons of the furan and pyridine rings, as well as the methylene and amine protons. The carbon NMR would confirm the number and types of carbon atoms present.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), the N-H stretch of the secondary amine, and the C-O-C stretch of the furan ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and the exact molecular weight of the compound, which should correspond to 199.21 g/mol .

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile or methanol is commonly used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like furan derivatives, GC-MS is a powerful analytical tool for both separation and identification.[2][3]

Caption: Analytical workflow for the characterization of this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound, namely the 2-aminonicotinonitrile core and the furan moiety, are found in various biologically active molecules.

Adenosine A₂A Receptor Antagonism

Research has shown that compounds with a 2-aminonicotinonitrile core and a furan group can act as potent A₂A adenosine receptor antagonists.[4] These antagonists are of significant interest in the treatment of Parkinson's disease, cancer, and inflammatory disorders. The high affinity of some furan-containing nicotinonitriles for the A₂A receptor suggests that this compound could be a valuable scaffold for the design of new therapeutic agents.[4]

General Pharmacological Relevance

The furan ring is a common feature in many natural products and pharmaceuticals, often contributing to their biological activity.[5] The aminopyridine scaffold is also a well-established pharmacophore in medicinal chemistry. The combination of these two moieties in a single molecule makes this compound a promising candidate for screening in various biological assays to explore its potential therapeutic applications.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

Conclusion

This compound is a compound with a molecular weight of 199.21 g/mol and a chemical formula of C₁₁H₉N₃O.[1] Its structure, containing both a furan and an aminonicotinonitrile moiety, suggests potential for interesting biological activity, particularly in the context of A₂A adenosine receptor antagonism. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and methods for its characterization, which should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

-

Journal of Medicinal Chemistry. 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Available from: [Link]

-

PubChem. 2-Amino-4-(2-furyl)-6-phenylnicotinonitrile | C16H11N3O | CID 743242. Available from: [Link]

-

ResearchGate. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF. Available from: [Link]

-

PubMed Central. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

Sources

- 1. 2-(FURAN-2-YLMETHYLAMINO)NICOTINONITRILE | 945347-58-0 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Technical Guide to 2-((Furan-2-ylmethyl)amino)nicotinonitrile: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides an in-depth exploration of 2-((Furan-2-ylmethyl)amino)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for purification and characterization. Furthermore, it delves into the potential biological significance of this molecule, drawing upon the well-established pharmacological activities of both the nicotinonitrile and furan moieties. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the synthesis and evaluation of this and related compounds.

Introduction: The Scientific Rationale

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. The molecule this compound is a compelling subject for investigation as it integrates two key pharmacophores: the nicotinonitrile scaffold and a furan ring.

The nicotinonitrile moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a range of biologically active compounds.[1] Similarly, the furan ring is a five-membered aromatic heterocycle present in numerous natural products and synthetic drugs, known to contribute to a wide spectrum of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4][5][6] The combination of these two motifs in a single molecule suggests a high potential for novel biological activity, making it a prime candidate for screening and development in drug discovery programs.

This guide aims to provide a thorough technical overview of this compound, from its fundamental chemical properties to its synthesis and potential therapeutic applications.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any scientific investigation. This section provides the key identifiers and predicted physicochemical characteristics of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | ChemicalBook[7] |

| CAS Number | 945347-58-0 | ChemicalBook[7] |

| Molecular Formula | C11H9N3O | ChemicalBook[7] |

| Molecular Weight | 199.21 g/mol | ChemicalBook[7] |

| Predicted Boiling Point | 367.8 ± 37.0 °C | ChemicalBook[7] |

| Predicted Density | 1.24 ± 0.1 g/cm³ | ChemicalBook[7] |

| Predicted pKa | 2.78 ± 0.10 | ChemicalBook[7] |

These predicted values provide a baseline for the physical behavior of the compound and are useful for planning its synthesis, purification, and handling.

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This approach is suggested by the common starting materials listed for this compound.[7]

Synthetic Pathway

The proposed synthesis involves the reaction of 2-chloro-3-cyanopyridine with furfurylamine. The lone pair of electrons on the nitrogen atom of the furfurylamine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nitrile group. This results in the displacement of the chloride leaving group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-3-cyanopyridine

-

Furfurylamine

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate - K₂CO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-cyanopyridine (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add furfurylamine (1.1 equivalents) and potassium carbonate (2 equivalents) to the solution. The base is crucial to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine solution to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and furan rings, as well as the methylene and amine protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8][9] Key expected vibrational frequencies include:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹ for the secondary amine.

-

C≡N stretch: A strong, sharp peak around 2220-2260 cm⁻¹ for the nitrile group.

-

C=C and C=N stretches: Multiple peaks in the 1400-1600 cm⁻¹ region corresponding to the aromatic rings.

-

C-O-C stretch: A strong peak around 1000-1300 cm⁻¹ for the furan ether linkage.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron Impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 199.21.[8]

Potential Biological Significance and Applications

The structural motifs of this compound suggest a range of potential biological activities, making it a valuable candidate for further investigation in drug discovery.

Caption: Potential biological activities based on constituent pharmacophores.

-

Anticancer Activity: Nicotinonitrile derivatives have been investigated for their anticancer properties.[1] The furan ring is also found in compounds with cytotoxic activity against cancer cell lines.[10]

-

Antibacterial and Antifungal Activity: Furan derivatives are known to possess significant antibacterial and antifungal properties.[3][4][6]

-

Anti-inflammatory Activity: Certain furan-containing compounds have demonstrated anti-inflammatory effects.[2][10]

-

A₂A Adenosine Receptor Antagonism: Substituted 2-aminonicotinonitriles have been identified as A₂A adenosine receptor antagonists, which have potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.[11]

-

Antiviral Activity: The furan scaffold is present in some antiviral agents, suggesting potential in this therapeutic area as well.[12]

The combination of these two pharmacologically active moieties in this compound warrants its inclusion in screening libraries for a wide range of therapeutic targets.

Conclusion

This technical guide has provided a comprehensive overview of this compound, a molecule with significant potential in the field of medicinal chemistry. By detailing its synthesis, purification, and characterization, and by outlining its potential biological activities, this document serves as a valuable resource for researchers. The straightforward synthesis and the promising structural features of this compound make it an attractive candidate for further investigation and development in various drug discovery programs.

References

-

PubChem. 2-Amino-4-(2-furyl)-6-phenylnicotinonitrile. Available from: [Link]

- Pharmacological activity of furan derivatives. (2024).

-

Journal of Medicinal Chemistry. 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Available from: [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.

- Furan: A Promising Scaffold for Biological Activity. (2024). Sami Publishing Company.

- Google Patents. Process for producing 2-amino-nicotinonitrile intermediates.

-

ResearchGate. Biologically active nicotinonitrile and furopyridine-containing drugs. Available from: [Link]

-

2a biotech. This compound. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

-

Scribd. Synthesis of 2 Aminofurans and 2 Aminothiophenes. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

-

Alq J Med App Sci. A Review on Biological and Medicinal Significance of Furan. Available from: [Link]

-

PubMed Central. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Available from: [Link]

-

Organic Chemistry Portal. Furan synthesis. Available from: [Link]

- Asian Journal of Chemistry. Synthesis of New Furan Compounds: A Study towards Pyrrole Ring.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

-

National Institutes of Health. Atom-Economical and Metal-Free Synthesis of Multisubstituted Furans from Intramolecular Aziridine Ring Opening. Available from: [Link]

-

ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available from: [Link]

- International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)

-

PubChem. 2-((Furan-2-ylmethyl)thio)pyridine. Available from: [Link]

-

PubChem. Furoin. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 7. 2-(FURAN-2-YLMETHYLAMINO)NICOTINONITRILE | 945347-58-0 [m.chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile, a molecule of interest in medicinal chemistry and drug discovery. The primary synthesis pathway, a nucleophilic aromatic substitution, is detailed along with an in-depth analysis of the reaction mechanism and experimental considerations. This document serves as a practical resource for researchers aiming to synthesize this compound and its analogs, offering a foundation for further exploration and development.

Introduction: Significance of this compound

The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a furan moiety, as seen in this compound, introduces unique electronic and steric properties that can significantly influence a molecule's pharmacological profile. The furan ring system is a common feature in many natural products and approved drugs, often contributing to target binding and metabolic stability. Consequently, the synthesis of molecules such as this compound is of considerable interest for the development of novel therapeutic agents.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable route to this compound is through the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and furfurylamine.[1] This reaction is a classic example of amine substitution on an electron-deficient pyridine ring.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The pyridine ring, particularly with the electron-withdrawing nitrile group at the 3-position, is activated towards nucleophilic attack at the 2-position.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine attacks the carbon atom bearing the chlorine atom on the 2-chloronicotinonitrile ring. This disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. A proton is subsequently lost from the amine nitrogen, typically facilitated by a base, to yield the final product, this compound.

The presence of the nitrile group ortho to the site of substitution is crucial as it helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | ≥98% | Commercially Available |

| Furfurylamine | C₅H₇NO | 97.12 | ≥99% | Commercially Available |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercially Available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (1.39 g, 10 mmol).

-

Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to dissolve the 2-chloronicotinonitrile. To this solution, add furfurylamine (1.07 g, 11 mmol, 1.1 equivalents) followed by triethylamine (2.02 g, 20 mmol, 2.0 equivalents). Triethylamine acts as a base to neutralize the HCl formed during the reaction.

-

Reaction Conditions: The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The reaction mixture is then poured into ice-cold water (100 mL) with stirring.

-

Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from the starting materials to the final product.

Caption: Synthesis of this compound.

Characterization Data (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₉N₃O |

| Molecular Weight | 199.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (requires experimental determination) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.3 (dd, 1H, H-6), ~7.5 (dd, 1H, H-4), ~7.4 (m, 1H, furan H-5), ~6.7 (dd, 1H, H-5), ~6.4 (m, 1H, furan H-4), ~6.3 (m, 1H, furan H-3), ~5.5 (br s, 1H, NH), ~4.7 (d, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~160, ~152, ~143, ~140, ~117, ~111, ~108, ~90, ~40 |

Note: The NMR data are predicted and require experimental verification.

Conclusion

This technical guide outlines a reliable and straightforward synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided experimental protocol is based on established chemical principles for the synthesis of similar aminonicotinonitrile derivatives. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this and related compounds for further investigation.

References

-

Organic Syntheses Procedure for nicotinonitrile. Available from: [Link]

-

Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. Available from: [Link]

-

Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available from: [Link]

- Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]

- The preparation method of 2-chloronicotinic acid. Google Patents.

-

THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. Available from: [Link]

-

Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. ResearchGate. Available from: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available from: [Link]

-

Synthesis of 2 Aminofurans and 2 Aminothiophenes. Scribd. Available from: [Link]

-

Synthesis of furfurylamine by reductive amination of biomass-based furfuryl over Raney Ni catalyst. Sanderman Publishing House. Available from: [Link]

- Process for the preparation of 2-chloropyridines. Google Patents.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-((Furan-2-ylmethyl)amino)nicotinonitrile

Introduction: The Significance of the 2-((Furan-2-ylmethyl)amino)nicotinonitrile Scaffold

The compound this compound is a molecule of significant interest within medicinal chemistry and drug development. Its structure is a hybrid of two key pharmacophores: the nicotinonitrile moiety and the furan ring. Nicotinonitrile derivatives are precursors to a wide range of biologically active compounds and are integral to various pharmaceuticals.[1][2] Similarly, the furan nucleus is a common motif in many therapeutic agents, known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] The biological activity of furan-containing molecules can often be fine-tuned with slight modifications to their substitution patterns.[5]

This guide provides a comprehensive technical overview of the primary starting materials and the underlying synthetic strategy for preparing this compound, focusing on the causality behind the experimental design. The most direct and widely employed method for its synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This approach offers an efficient and reliable pathway to the target molecule.

Core Starting Materials: Properties and Roles

The synthesis of this compound hinges on the reaction between an activated pyridine ring and a primary amine. The two principal starting materials for this transformation are 2-Chloronicotinonitrile and Furan-2-ylmethanamine.

The Electrophile: 2-Chloronicotinonitrile

2-Chloronicotinonitrile serves as the electrophilic component in the synthesis. It is the pyridine backbone onto which the furan-containing side chain is introduced.

-

Role in Reaction: This molecule provides the core nicotinonitrile structure. The chlorine atom at the 2-position functions as a competent leaving group. The pyridine ring nitrogen and the ortho-cyano (-CN) group are strongly electron-withdrawing. This electronic effect renders the C2-position, where the chlorine is attached, highly electron-deficient and thus susceptible to attack by a nucleophile.[6][7]

The Nucleophile: Furan-2-ylmethanamine (Furfurylamine)

Furan-2-ylmethanamine, commonly known as furfurylamine, is the nucleophilic agent that displaces the chlorine atom on the pyridine ring.

-